(2S)-2,5,5-Trimethylheptan-1-amine
Description
(2S)-2,5,5-Trimethylheptan-1-amine is a branched aliphatic amine characterized by its stereochemical configuration at the second carbon (S-enantiomer) and three methyl substituents at positions 2, 5, and 5 of the heptane backbone. Its stereochemistry and branching influence its physicochemical properties, such as solubility, boiling point, and reactivity, which are critical for applications in asymmetric catalysis and drug design.
Properties
IUPAC Name |
(2S)-2,5,5-trimethylheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-5-10(3,4)7-6-9(2)8-11/h9H,5-8,11H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHTYBGUBWXTBF-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,5,5-Trimethylheptan-1-amine typically involves the alkylation of a suitable amine precursor with a heptane derivative. One common method is the reductive amination of 2,5,5-trimethylheptanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding nitrile or imine intermediates can also be employed, using catalysts such as palladium on carbon or Raney nickel.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,5,5-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides are used in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or alkylated amines.
Scientific Research Applications
Chemistry: (2S)-2,5,5-Trimethylheptan-1-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions, such as neurological disorders and metabolic diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2,5,5-Trimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features compared to (2S)-2,5,5-Trimethylheptan-1-amine:
Physicochemical and Spectroscopic Comparisons
Boiling Point and Solubility :
- The branched structure of this compound reduces intermolecular van der Waals forces compared to linear heptan-1-amine, leading to a lower boiling point.
- The presence of methyl groups increases hydrophobicity, making it less soluble in water than polar analogues like dioxolane derivatives .
Stereochemical Influence :
- The S-configuration at C2 differentiates it from racemic or R-enantiomers, which can exhibit distinct interactions in chiral environments (e.g., enzyme binding or asymmetric synthesis).
Spectroscopic Features :
- NMR : The 13C NMR spectrum would show distinct signals for methyl groups at C2, C5, and C5, with splitting patterns reflecting stereochemistry. This contrasts with 2,2-diphenylethan-1-amine, where aromatic protons dominate the 1H NMR spectrum .
- X-ray Crystallography : As demonstrated in , X-ray analysis is critical for resolving stereochemical ambiguities in branched amines, particularly when comparing enantiomers or diastereomers .
Research Findings and Limitations
While direct studies on this compound are scarce in the provided evidence, methodologies from analogous compounds highlight key trends:
- Structural Revision : emphasizes the importance of X-ray crystallography in correcting previously misassigned structures, a practice applicable to validating the configuration of branched amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
